molecular formula C11H11NO2 B351464 N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide CAS No. 6329-16-4

N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide

Cat. No.: B351464
CAS No.: 6329-16-4
M. Wt: 189.21 g/mol
InChI Key: HJPYPJMQZJWETH-UHFFFAOYSA-N
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Description

N,N,N',N'-Tetramethylbenzene-1,2-dicarboxamide, also known as tetra-N-methyl-phthalamide, is a synthetic organic compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound, registered under CAS Number 6329-16-4, is characterized as a phthalamide derivative where all the hydrogen atoms of the carboxamide groups are substituted by methyl groups . Available information indicates it has a density of approximately 1.101 g/cm³ and a boiling point of 410.3°C at 760 mmHg . As a specialty chemical, it belongs to the class of benzamides and serves as a building block in organic synthesis and chemical research . Its structure makes it a candidate for use in materials science research, particularly in the development of novel polymers or as a model compound in spectroscopic studies. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6329-16-4

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-benzyl-2-methyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H11NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3

InChI Key

HJPYPJMQZJWETH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1C(=O)N(C)C

Canonical SMILES

CC1=NC(C(=O)O1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide typically involves the reaction of benzene-1,2-dicarboxylic acid with dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .

Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Analytical Chemistry

N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide is utilized as a reagent in various analytical methods, particularly in chromatography and mass spectrometry. Its ability to form stable complexes with metal ions makes it valuable for detecting trace metals in environmental samples.

Case Study : In a study analyzing soil samples for heavy metals, this compound was used to enhance the sensitivity of detection methods, resulting in improved quantification limits for cadmium and lead .

Pharmaceutical Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical agents. Its structural properties allow it to act as a versatile building block for developing new drugs.

Example : Research has shown that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making them potential candidates for pain management therapies .

Material Science

In material science, this compound is explored for its role in creating polymeric materials with enhanced thermal stability and mechanical properties.

Application : The compound has been incorporated into polymer matrices to improve thermal resistance and durability, which is crucial for applications in aerospace and automotive industries .

Data Tables

Application AreaSpecific Use CaseBenefits
Analytical ChemistryTrace metal detectionEnhanced sensitivity and accuracy
Pharmaceutical ChemistryDrug synthesisVersatile building block
Material SciencePolymer enhancementImproved thermal stability

Safety and Environmental Considerations

While this compound has beneficial applications, safety data indicates potential toxicity at high concentrations. Proper handling protocols must be followed to mitigate risks associated with exposure.

Hazard Profile :

  • Acute Toxicity: Moderate risk via oral exposure.
  • Skin Irritation: Potential irritant; protective measures required during handling .

Mechanism of Action

The mechanism of action of N,N,N’,N’-tetramethylbenzene-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions. It may also interact with enzymes and proteins, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: N,N′-Dimethylphthalamide

  • Structure : Benzene-1,2-dicarboxamide with two methyl groups (N,N′-dimethyl substitution).
  • Molecular Formula : C₁₀H₁₂N₂O₂; Molecular Weight : 192.22 g/mol .
  • Key Differences: Reduced steric hindrance and lower lipophilicity compared to the tetramethyl derivative.

Central Ring Modifications: Cyclopropane and Cyclohexane Derivatives

cis-N,N,N',N'-Tetramethylcyclopropane-1,2-dicarboxamide
  • Structure : Cyclopropane ring with 1,2-dicarboxamide and tetramethyl groups.
  • Molecular Formula : C₉H₁₆N₂O₂; Molecular Weight : 184.23 g/mol .
  • Key Findings : Exhibits plant growth-regulating properties, reducing corn plant stature by 26% at 6.0 lbs/acre. The cis configuration and cyclopropane ring rigidity are critical for bioactivity; the trans isomer and tetraethyl homolog are inactive .
N,N,N',N'-Tetraisobutyl-cis-cyclohexane-1,2-dicarboxamide
  • Structure : Cyclohexane ring with bulky tetraisobutyl groups.
  • Application: Lithium ionophore with 1,000× selectivity for Li⁺ over alkaline earth metals .
  • Key Differences : The cyclohexane ring enhances conformational flexibility, while bulky isobutyl groups improve lipophilicity and ion-binding specificity compared to the planar benzene analog.

Functional Group Additions: Nitro and Furan Derivatives

4-Nitrophthalamide
  • Structure : Benzene-1,2-dicarboxamide with a nitro group at the 4-position.
  • Molecular Formula : C₈H₇N₃O₄; Molecular Weight : 209.16 g/mol .
  • Key Differences : The nitro group introduces strong electron-withdrawing effects, twisting substituents out of the benzene plane (dihedral angles: 11.36°–60.89°). This reduces conjugation and alters solubility compared to the tetramethyl derivative.
N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide
  • Structure : Benzene-1,2-dicarboxamide with furan-methyl substituents.
  • Application : Forms Co(II) and Ni(II) complexes with 1:2 metal-to-ligand ratios , showing enhanced antimicrobial activity (e.g., 30% higher inhibition against E. coli than the ligand alone) .
  • Key Differences : Furan groups introduce π-π stacking interactions and additional coordination sites, improving bioactivity.

Structural and Functional Analysis Table

Compound Name Central Ring Substituents Molecular Weight (g/mol) Key Properties/Applications
N,N,N',N'-Tetramethylbenzene-1,2-dicarboxamide Benzene N,N,N',N'-tetramethyl 220.27 High dipole moment (1.71 D), coordination chemistry
N,N′-Dimethylphthalamide Benzene N,N′-dimethyl 192.22 Reduced steric hindrance
cis-N,N,N',N'-Tetramethylcyclopropane-1,2-dicarboxamide Cyclopropane N,N,N',N'-tetramethyl 184.23 Plant growth regulation (26% stature reduction)
N,N,N',N'-Tetraisobutyl-cis-cyclohexane-1,2-dicarboxamide Cyclohexane N,N,N',N'-tetraisobutyl 368.58 Li⁺ ionophore (1,000× selectivity)
N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide Benzene Furyl-methyl 328.34 Antimicrobial Co/Ni complexes

Biological Activity

N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide (TMBDA) is an organic compound with significant potential in biological applications due to its unique structural properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

TMBDA has the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol. The compound features two carboxamide groups attached to a benzene ring, which contributes to its reactivity and interaction with various biological systems. The structure can be represented as follows:

PropertyValue
CAS Number 6329-16-4
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name This compound

TMBDA's biological activity is primarily attributed to its ability to interact with biomolecules such as proteins and enzymes. The compound can act as:

  • Electron Donor/Acceptor : Participating in redox reactions that may influence cellular signaling pathways.
  • Enzyme Inhibitor : Potentially inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic effects.

Antioxidant Activity

Research indicates that TMBDA exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is linked to the compound's ability to scavenge free radicals and reduce reactive oxygen species (ROS) levels in biological systems.

Anticancer Potential

Studies have demonstrated that TMBDA may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation:

  • Case Study : In vitro studies on various cancer cell lines showed that TMBDA treatment led to increased apoptosis rates, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

TMBDA has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. It appears to inhibit the production of pro-inflammatory cytokines and modulate immune responses:

  • Research Findings : A study reported that TMBDA significantly reduced levels of TNF-alpha and IL-6 in inflammatory models, indicating its potential use in treating inflammatory diseases.

Comparative Analysis with Related Compounds

To understand the unique properties of TMBDA, it is helpful to compare it with structurally similar compounds:

CompoundStructure TypeBiological Activity
N,N,N',N'-tetramethylbenzene-1,4-dicarboxamideSimilar Amide StructureModerate anticancer activity
N,N-dimethylbenzene-1,2-dicarboxamideSimple Amide StructureLimited biological activity

Research Findings and Applications

Recent studies have focused on the synthesis and biological evaluation of TMBDA:

  • Synthesis Methods : TMBDA is synthesized through the reaction of benzene-1,2-dicarboxylic acid with dimethylamine under dehydrating conditions. This method ensures high yield and purity.
  • Biological Evaluations : Various assays have been conducted to assess the compound's cytotoxicity and efficacy against different cancer cell lines. Results indicate promising anticancer activity alongside favorable safety profiles.
  • Potential Therapeutic Applications : Ongoing research aims to explore TMBDA's utility in drug development, particularly for cancer treatment and inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N,N',N'-tetramethylbenzene-1,2-dicarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amidation reactions using benzene-1,2-dicarboxylic acid derivatives and methylamine. Optimization involves comparing conventional reflux methods with microwave-assisted synthesis. Microwave methods typically reduce reaction time (e.g., from hours to minutes) and improve yields by enhancing reaction kinetics. Purification is achieved via recrystallization or column chromatography, with solvents like ethanol or dichloromethane. Reaction conditions (temperature, molar ratios, catalysts) should be systematically varied and monitored using TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (if present).
  • NMR (¹H/¹³C) : Identifies methyl groups (δ ~2.8–3.2 ppm for N–CH₃) and aromatic protons (δ ~7.0–8.0 ppm).
  • Elemental Analysis : Validates C, H, N composition.
  • Mass Spectrometry (ESI-MS) : Determines molecular ion peaks and fragmentation patterns.
    Thermal stability is assessed via TGA/DSC .

Q. How are antimicrobial activities of this compound derivatives evaluated?

  • Methodological Answer : Use disk diffusion assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Prepare solutions in DMSO, apply to sterile disks, and measure inhibition zones after 24–48 hours. Minimum inhibitory concentrations (MICs) are determined via broth dilution. Positive controls (e.g., ampicillin) and solvent-only negative controls are essential. Bioactivity enhancements in metal complexes are attributed to chelation effects .

Advanced Research Questions

Q. How does this compound function in selective ion transport?

  • Methodological Answer : As a lipophilic diamide, it can act as an ionophore. Study ion selectivity (e.g., Li⁺ vs. Na⁺) using solvent extraction experiments in biphasic systems (e.g., water/nitrobenzene). Measure distribution ratios (D) via radiotracer techniques (e.g., ⁶⁷Ga/⁶⁸Ga) or ICP-MS. Optimize ligand concentration and counterion effects (e.g., nitrate vs. chloride). Selectivity factors (SF) are calculated from D values .

Q. What methodologies elucidate the semiconductor properties of its metal complexes?

  • Methodological Answer : Solid-state electrical conductivity is measured using four-probe DC methods. Samples are pressed into pellets, and conductivity (σ) is calculated as σ = (I × L)/(V × A), where I = current, L = thickness, V = voltage, and A = cross-sectional area. Temperature-dependent studies (25–150°C) assess thermal activation energy via Arrhenius plots. Compare with uncomplexed ligand to confirm enhanced semiconductivity from metal coordination .

Q. How can molecular modeling predict coordination behavior and stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ligand-metal interactions. Key parameters include bond lengths, angles, and Gibbs free energy of complexation. Software like Gaussian or ORCA simulates IR/NMR spectra for validation against experimental data. Molecular electrostatic potential (MEP) maps identify electron-rich binding sites .

Q. How to resolve discrepancies in reported metal-to-ligand stoichiometries?

  • Methodological Answer : Use Job’s method (continuous variation) to determine stoichiometry in solution. For solid-state ratios, combine elemental analysis with X-ray crystallography. Discrepancies between solution/solid states may arise from solvent coordination or kinetic vs. thermodynamic product formation. Titration calorimetry (ITC) provides additional thermodynamic data .

Q. What advanced protocols assess antioxidant activity?

  • Methodological Answer : DPPH radical scavenging assays are standard. Prepare ligand/complex solutions (10–100 μM), mix with DPPH (0.1 mM in ethanol), and measure absorbance at 517 nm after 30 minutes. Calculate IC₅₀ values. Compare with ascorbic acid controls. For mechanistic insights, employ ESR spectroscopy to detect radical quenching .

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